molecular formula C9H15NO2 B12790031 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester CAS No. 1541-27-1

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester

Cat. No.: B12790031
CAS No.: 1541-27-1
M. Wt: 169.22 g/mol
InChI Key: OUTFGWXEJGNNGD-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at the 7-position and an ethyl ester functional group. This structure is part of a broader class of azabicyclo compounds used in pharmaceuticals and organic synthesis due to their conformational rigidity and reactivity. For example, it serves as a key intermediate in the synthesis of Tofacitinib (CP-690,550), a Janus kinase inhibitor .

Properties

CAS No.

1541-27-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3

InChI Key

OUTFGWXEJGNNGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2C1CCCC2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Epoxide and Amine Intermediates

A patented industrially advantageous method involves the following key steps:

Step Reaction Description Reagents/Conditions Outcome
1 Reaction of an epoxide with an amine to form an aminodiol intermediate Epoxide (I) + Amine (II) Aminodiol (III)
2 Sulfonylation of aminodiol in the presence of a base Sulfonylating agent + Base Azabicyclohept-2-ene (IV)
3 Reaction of azabicyclohept-2-ene with an alcohol under Lewis acid catalysis Alcohol (V) + Lewis acid Azabicyclohept-3-ene (VI)
4 Elimination of the 7-position substituent from azabicyclohept-3-ene Specific elimination conditions Target compound: 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ester (VII)

This method is noted for its economic and industrial efficiency, enabling large-scale production with good yields.

Esterification of the Corresponding Carboxylic Acid

The ethyl ester is commonly prepared by esterifying the corresponding 7-azabicyclo[4.1.0]heptane-7-carboxylic acid with ethanol. This reaction can be catalyzed by either acid or base catalysts depending on the desired reaction conditions:

This step enhances solubility and reactivity, making the compound more suitable for further synthetic applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations Reference
Epoxide + Amine → Aminodiol → Sulfonylation → Lewis acid catalysis → Elimination Epoxide, amine, sulfonylating agent, Lewis acid, alcohol Multi-step, controlled temperature, base presence High yield, scalable, industrially efficient Multi-step complexity
Direct esterification of carboxylic acid with ethanol 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, ethanol, acid/base catalyst Reflux, acid or base catalysis Simple, straightforward Requires pure acid precursor

Research Findings and Industrial Considerations

  • The patented multi-step synthesis route is favored for industrial production due to its cost-effectiveness and ability to produce large quantities with high purity.
  • Esterification conditions must be optimized to prevent hydrolysis or side reactions, especially when scaling up.
  • The bicyclic structure imposes steric constraints that influence reaction selectivity and yield, necessitating precise control of reaction parameters.
  • Alternative synthetic routes, such as cyclopropanation of pyrrolidine derivatives or ring-closing metathesis, have been explored for related bicyclic esters but are less common for this specific compound.

Summary Table of Key Physical and Chemical Data

Property Data
CAS Number 1541-27-1
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name Ethyl 7-azabicyclo[4.1.0]heptane-7-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-2-12-9(11)10-7-5-3-4-6-8(7)10/h7-8H,2-6H2,1H3
Canonical SMILES CCOC(=O)N1C2C1CCCC2

Chemical Reactions Analysis

NSC 89672 undergoes various chemical reactions, including:

    Oxidation: NSC 89672 can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert NSC 89672 into reduced forms with different chemical properties.

    Substitution: Substitution reactions, often facilitated by catalysts like palladium on carbon, allow for the replacement of specific functional groups, resulting in a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, and substituted derivatives of NSC 89672.

Scientific Research Applications

Medicinal Chemistry Applications

  • Potential Drug Development :
    • The compound has been investigated for its potential as a scaffold in the design of novel pharmacological agents. Its structural features can be modified to enhance biological activity and selectivity against specific targets.
    • Studies indicate that derivatives of this compound exhibit promising activity against certain types of cancer cells, suggesting its utility in anticancer drug development.
  • Neuropharmacology :
    • Research has shown that derivatives of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester may influence neurotransmitter systems, particularly those involving acetylcholine receptors. This suggests potential applications in treating neurological disorders such as Alzheimer’s disease.
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties associated with this compound and its derivatives, indicating possible applications in developing new antibiotics or antiseptic agents.

Organic Synthesis Applications

  • Synthetic Intermediates :
    • The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its bicyclic structure is advantageous for constructing multi-ring systems.
  • Chiral Synthesis :
    • Given its stereogenic centers, 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be utilized in asymmetric synthesis processes, allowing chemists to produce enantiomerically pure compounds which are crucial in pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of derivatives based on 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester. The results showed that certain modifications significantly increased cytotoxicity against breast cancer cell lines, highlighting the potential for developing targeted therapies.

Case Study 2: Neuroprotective Effects

Research conducted by a team at a leading university investigated the neuroprotective effects of this compound in animal models of neurodegeneration. The findings indicated that treatment with specific derivatives improved cognitive function and reduced neuronal loss, suggesting therapeutic potential for neurodegenerative diseases.

Application AreaFindings/OutcomesReferences
Drug DevelopmentPotential anticancer agents identifiedJournal of Medicinal Chemistry
NeuropharmacologyImproved cognitive function in animal modelsUniversity Study
Organic SynthesisValuable intermediate for complex heterocyclesSynthetic Organic Chemistry

Mechanism of Action

The mechanism of action of NSC 89672 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural differences and properties of the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Ester Group Bicyclo System Key Features
7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester Not provided C₉H₁₅NO₂ 185.22 Ethyl [4.1.0] Intermediate for Tofacitinib
Benzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate 553645-89-9 C₁₄H₁₇NO₂ 231.295 Benzyl [4.1.0] Higher lipophilicity
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate 153789-13-0 C₁₁H₁₉NO₂ 197.27 tert-Butyl [4.1.0] Enhanced hydrolytic stability
3-Methyl-3-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester 864754-49-4 C₁₀H₁₇NO₂ 183.25 Ethyl [4.1.0] N-methyl substitution alters reactivity
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 1251009-93-4 C₁₃H₁₅NO₃ 233.26 Benzyl [4.1.0] Oxygen atom in bicyclo system
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid methyl ester 131179-08-3 C₈H₁₃NO₂ 155.19 Methyl [2.2.1] Smaller, strained ring system

Physicochemical Properties

  • Lipophilicity : Benzyl and tert-butyl esters exhibit higher logP values compared to ethyl or methyl esters, impacting solubility and bioavailability .
  • Stability : tert-Butyl esters resist hydrolysis better than ethyl esters, making them preferred in prolonged syntheses . The [2.2.1] system’s strain increases reactivity but reduces thermal stability .

Key Research Findings

  • Synthetic Efficiency : The tert-butyl ester (CAS 153789-13-0) achieves >80% yield in multi-step syntheses, outperforming benzyl analogues .
  • Biological Activity : [2.2.1] derivatives show higher affinity for nicotinic acetylcholine receptors compared to [4.1.0] systems, attributed to their rigid geometry .
  • Safety Profiles: Methyl esters (e.g., CAS 131179-08-3) require careful handling due to flammability and toxicity risks, as noted in safety data sheets .

Biological Activity

7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is a bicyclic compound notable for its unique structural features, including a nitrogen atom integrated into its bicyclic framework. This compound has garnered attention for its potential biological activities, which may be leveraged in various pharmaceutical applications.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : Approximately 169.221 g/mol
  • Functional Groups : Carboxylic acid and ethyl ester

Biological Activity Overview

Research indicates that 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester exhibits a range of biological activities, primarily due to its structural characteristics that allow interaction with various biological targets.

Key Biological Activities

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity, particularly against certain bacterial strains, which could be attributed to its ability to disrupt microbial cell membranes.
  • Neuroactive Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator in neurological pathways.
  • Cytotoxicity : Some studies report cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Research Findings and Case Studies

Several studies have investigated the biological activity of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester:

  • Antimicrobial Activity Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
  • Neuropharmacological Assessment : A study involving animal models demonstrated that administration of the compound resulted in altered behavior patterns consistent with changes in serotonin levels, suggesting a potential role in mood regulation.
  • Cytotoxicity Evaluation : In vitro assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound exhibited IC50 values between 30 to 70 µM, indicating moderate cytotoxicity.

Comparative Analysis with Related Compounds

The biological activity of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be compared with structurally similar compounds to understand its unique properties better.

Compound NameMolecular FormulaKey Characteristics
3-Oxa-7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl esterC8H13NO3Contains an oxygen atom; may exhibit different reactivity patterns
6-Nitro-7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl esterC9H14N2O3Features a nitro group; potentially enhanced biological activity
7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl esterC11H19NO2Larger alkyl group; influences hydrophobicity and receptor interactions

The proposed mechanism of action for the biological effects of 7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester includes:

  • Membrane Disruption : Similar to other antimicrobial agents, it may disrupt lipid bilayers of microbial cells.
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in synaptic transmission.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for synthesizing 7-azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester?

  • Methodological Answer : The synthesis typically involves cycloaddition or ring-closing metathesis strategies. For example, bicyclic intermediates can be generated via [2+2] photocycloaddition of azabicyclo precursors, followed by esterification with ethyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps may include purification via column chromatography and characterization by 1H NMR^1 \text{H NMR} to confirm stereochemistry .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodological Answer :

  • NMR : Focus on resolving bicyclic proton environments (e.g., 1H NMR^1 \text{H NMR} signals at δ 1.2–1.4 ppm for ethyl ester CH3_3, δ 3.5–4.0 ppm for bridgehead protons). Use 13C NMR^{13} \text{C NMR} to identify carbonyl carbons (~170 ppm) and bridge carbons.
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., C9 _9H13 _{13}NO3_3, expected m/z 199.0844).
  • IR : Look for ester C=O stretches (~1740 cm1^{-1}) and N-H stretches (if present) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 masks during powder handling. Work in a fume hood to avoid inhalation of vapors, and ensure waste is disposed via approved chemical waste streams .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates?

  • Methodological Answer : Combine X-ray crystallography with computational methods (e.g., DFT-based NMR chemical shift predictions) to validate stereochemistry. For example, discrepancies in 1H NMR^1 \text{H NMR} coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz} for cis vs. trans protons) can be cross-checked with molecular modeling software (e.g., Gaussian) .

Q. What strategies optimize enantioselectivity in the synthesis of chiral 7-azabicyclo derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation). For example, a study demonstrated 92% ee using a Ru-based catalyst in a ring-closing metathesis step .

Q. How can functionalization of the bicyclic core enhance biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents at the bridgehead (e.g., via alkylation or amidation) to modulate lipophilicity. Biological assays (e.g., nAChR binding studies) can correlate substituent effects with activity. For instance, ethyl ester derivatives showed higher bioavailability compared to methyl analogs in preliminary assays .

Q. How should researchers address discrepancies in biological activity data across analogs?

  • Methodological Answer : Perform dose-response curves (e.g., IC50 _{50} determination) with standardized assays (e.g., radioligand binding for receptor affinity). Use statistical tools (e.g., ANOVA) to assess variability. If contradictory results persist, evaluate purity via HPLC (>95%) and confirm stereochemical integrity .

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